molecular formula C12H8N4O2 B14080715 3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid

3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid

Cat. No.: B14080715
M. Wt: 240.22 g/mol
InChI Key: NRSAJIMYAZUABV-UHFFFAOYSA-N
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Description

3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid is a heterocyclic compound that features a triazole ring fused to a phthalazine moietyThe molecular formula of this compound is C12H8N4O2, and it has a molecular weight of 240.22 g/mol .

Preparation Methods

The synthesis of 3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazine derivatives with phthalic anhydride can lead to the formation of the phthalazine ring, which can then be further functionalized to introduce the triazole moiety . Industrial production methods may involve the use of microwave-mediated synthesis, which can enhance reaction rates and yields .

Chemical Reactions Analysis

3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be facilitated by nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid can be compared with other triazole-containing compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. While all these compounds share the triazole ring, their biological activities and chemical properties can vary significantly. For instance, 1,2,4-triazoles are known for their potent antimicrobial properties, whereas 1,2,3-triazoles are often used in click chemistry for the synthesis of complex molecules . The unique fusion of the triazole and phthalazine rings in this compound provides it with distinct properties that make it valuable for specific applications.

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H8N4O2/c17-11(18)6-5-10-14-15-12-9-4-2-1-3-8(9)7-13-16(10)12/h1-7H,(H,17,18)

InChI Key

NRSAJIMYAZUABV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3C=CC(=O)O

Origin of Product

United States

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